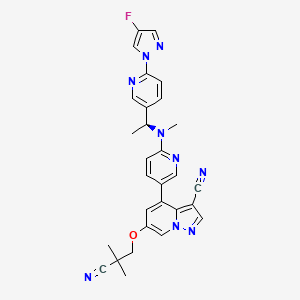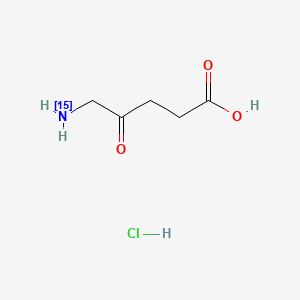
5-Amino-15N-levulinic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-15N-levulinic acid hydrochloride is a hydrochloride salt of 5-amino-15N-levulinic acid, an endogenous precursor of protoporphyrin IX. This compound is a key intermediate in the biosynthesis of tetrapyrrole compounds, such as chlorophyll, heme, and vitamin B12. It is widely used in various fields, including medicine, agriculture, and industry, due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Amino-15N-levulinic acid hydrochloride can be synthesized through several chemical routes. One common method involves the reaction of furfurylamine, with the amino group protected, under irradiation by light in the presence of a sensitizer. The resulting compound is then hydrogenated in the presence of a metallic catalyst and hydrolyzed to yield 5-amino-15N-levulinic acid . Another method involves converting succinic acid into a monoester, introducing a carbon-nitrogen unit, and then reducing the compound .
Industrial Production Methods
Industrial production of 5-amino-15N-levulinic acid hydrochloride often involves microbial fermentation processes. Microorganisms such as bacteria and fungi are engineered to produce the compound through biosynthetic pathways. This method is advantageous due to its high yield and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-15N-levulinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form protoporphyrin IX, a powerful photosensitizer.
Reduction: Reduction reactions can convert the compound into different derivatives used in various applications.
Substitution: The amino group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like oxygen or specific enzymes for oxidation, and various organic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, various amino acid derivatives, and other tetrapyrrole compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-amino-15N-levulinic acid hydrochloride involves its conversion to protoporphyrin IX, which accumulates in target cells. Protoporphyrin IX is a photosensitizer that, upon exposure to light, generates reactive oxygen species that cause cell damage and death. This mechanism is utilized in photodynamic therapy to target and destroy tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminolevulinic acid: A precursor in the biosynthesis of tetrapyrroles, similar to 5-amino-15N-levulinic acid hydrochloride.
δ-Aminolevulinic acid: Another precursor in the porphyrin synthesis pathway, used in photodynamic detection and surgery of cancer.
Uniqueness
5-Amino-15N-levulinic acid hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving isotopic tracing and metabolic studies .
Eigenschaften
Molekularformel |
C5H10ClNO3 |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
5-(15N)azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
InChI-Schlüssel |
ZLHFONARZHCSET-NWZHYJCUSA-N |
Isomerische SMILES |
C(CC(=O)O)C(=O)C[15NH2].Cl |
Kanonische SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




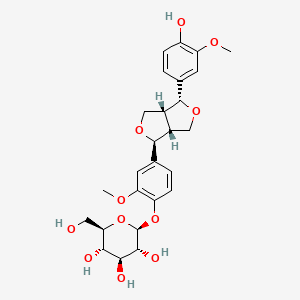
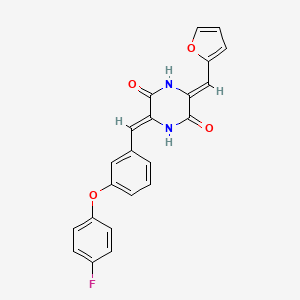

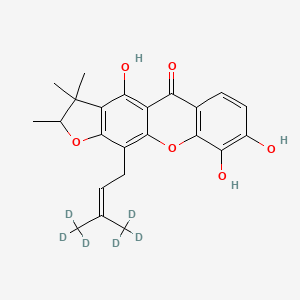
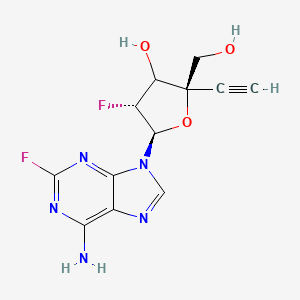
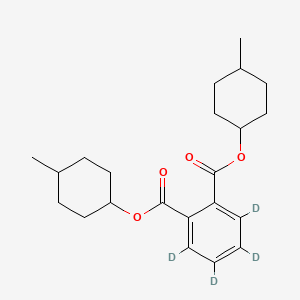
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
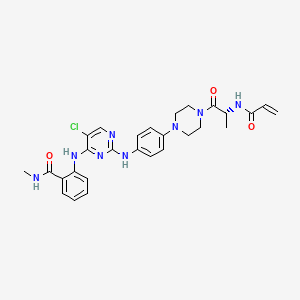
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)

